

(2R)-oxolane-2-carbaldehyde: A Comprehensive Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *tetrahydrofuran-2-carbaldehyde*

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An In-depth Review of the Synthesis, Properties, and Applications of a Key Chiral Building Block

(2R)-oxolane-2-carbaldehyde, also commonly known as (2R)-**tetrahydrofuran-2-carbaldehyde**, is a chiral heterocyclic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral tetrahydrofuran scaffold combined with the reactive aldehyde functionality makes it a valuable precursor for the asymmetric synthesis of a wide range of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of its molecular structure, physicochemical properties, synthesis, and applications in drug development.

Molecular Structure and Identification

(2R)-oxolane-2-carbaldehyde is a five-membered heterocyclic compound containing an oxygen atom, with a carbaldehyde group attached to the stereogenic center at position 2 in the (R)-configuration.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(2R)-oxolane-2-carbaldehyde[1]
Synonyms	(2R)-tetrahydrofuran-2-carbaldehyde, (R)-tetrahydrofuran-2-carbaldehyde
CAS Number	22170-11-2[2]
Molecular Formula	C ₅ H ₈ O ₂ [2]
Molecular Weight	100.12 g/mol [2]
InChI Key	BBNYLDSWVXSNOQ-RXMQYKEDSA-N[1]
Canonical SMILES	C1C--INVALID-LINK--C=O[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of (2R)-oxolane-2-carbaldehyde are crucial for its handling, reaction optimization, and purification. While experimentally determined data is not widely published, predicted values and characteristic spectroscopic features provide essential information for its characterization.

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow liquid	-
Boiling Point	161.8 °C (Predicted)	-
Density	1.159 g/cm ³ (Predicted)	-
Optical Rotation [α]D	Data not available in searched literature	The (R)-configuration indicates it is optically active. The specific rotation is a critical parameter for confirming enantiomeric purity.

Spectroscopic Characterization:

The structural elucidation of (2R)-oxolane-2-carbaldehyde relies on standard spectroscopic techniques. Although a complete, published spectral dataset for this specific enantiomer is not readily available, the expected characteristic signals can be inferred from the analysis of similar structures.

Table 3: Predicted Spectroscopic Data

Technique	Expected Peaks / Signals
¹ H NMR	Aldehydic proton (CHO) singlet around δ 9.6-9.8 ppm. Proton on the chiral center (H-2) multiplet around δ 4.2-4.4 ppm. Protons of the tetrahydrofuran ring (H-3, H-4, H-5) multiplets between δ 1.8-2.2 ppm and δ 3.8-4.1 ppm.
¹³ C NMR	Carbonyl carbon (C=O) signal in the range of δ 200-205 ppm. Carbon of the chiral center (C-2) signal around δ 78-82 ppm. Carbons of the tetrahydrofuran ring (C-3, C-4, C-5) signals between δ 25-35 ppm and δ 67-72 ppm.
IR (Infrared) Spectroscopy	Strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm^{-1} . C-H stretching of the aldehyde group around 2720 cm^{-1} and 2820 cm^{-1} . Strong C-O-C stretching of the ether in the fingerprint region (1050-1150 cm^{-1}).
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z = 100. Fragmentation pattern would likely show loss of the formyl group (CHO, 29 amu) resulting in a fragment at m/z = 71.

Synthesis

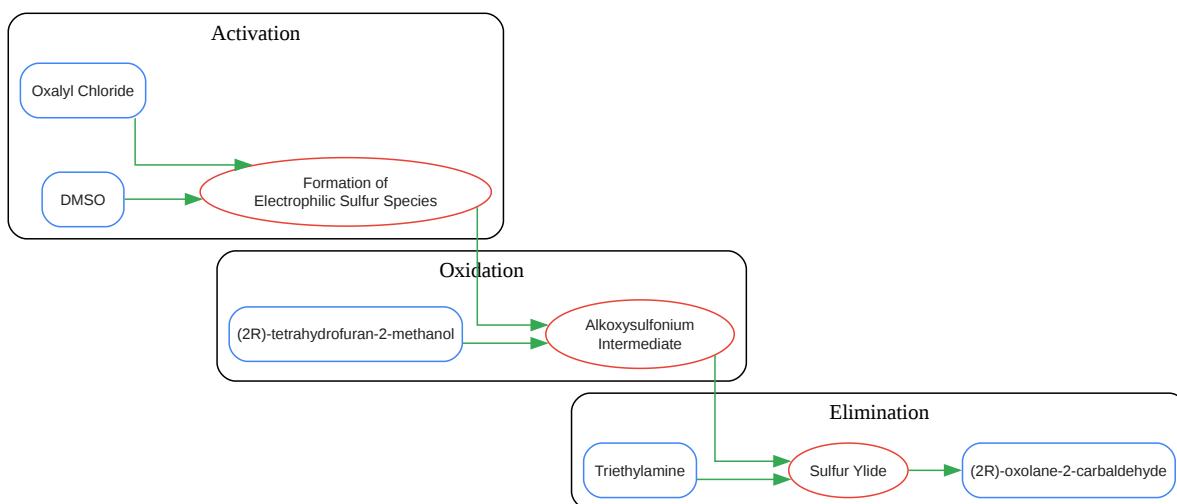
The most common and direct method for the preparation of (2R)-oxolane-2-carbaldehyde is the oxidation of the corresponding primary alcohol, (2R)-tetrahydrofuran-2-methanol.[\[2\]](#) This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

The Swern and Dess-Martin periodinane (DMP) oxidations are particularly well-suited for this purpose due to their high selectivity and tolerance for various functional groups.[3][4]

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[5]

Workflow for Swern Oxidation:



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Caption: Workflow for the Swern Oxidation of (2R)-tetrahydrofuran-2-methanol.

Detailed Protocol:

- Preparation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
- Activation: A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15-30 minutes.
- Alcohol Addition: A solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, which is then stirred for an additional 30-45 minutes at -78 °C.
- Elimination: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
- Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of mild reaction conditions and a simple work-up.[\[3\]](#)

Workflow for Dess-Martin Oxidation:



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Caption: Workflow for the Dess-Martin Oxidation of (2R)-tetrahydrofuran-2-methanol.

Detailed Protocol:

- **Reaction Setup:** To a solution of (2R)-tetrahydrofuran-2-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature under an inert atmosphere. For acid-sensitive substrates, sodium bicarbonate can be added as a buffer.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material (typically 2-4 hours).
- **Work-up:** The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.
- **Extraction and Purification:** The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Applications in Drug Development

The inherent chirality and bifunctional nature of (2R)-oxolane-2-carbaldehyde make it a valuable chiral building block in the synthesis of complex, biologically active molecules. The tetrahydrofuran motif is a common structural feature in numerous natural products with a wide range of biological activities, including antibiotic, antiviral, and anticancer properties.[\[2\]](#)

The aldehyde group serves as a versatile handle for a variety of chemical transformations, such as:

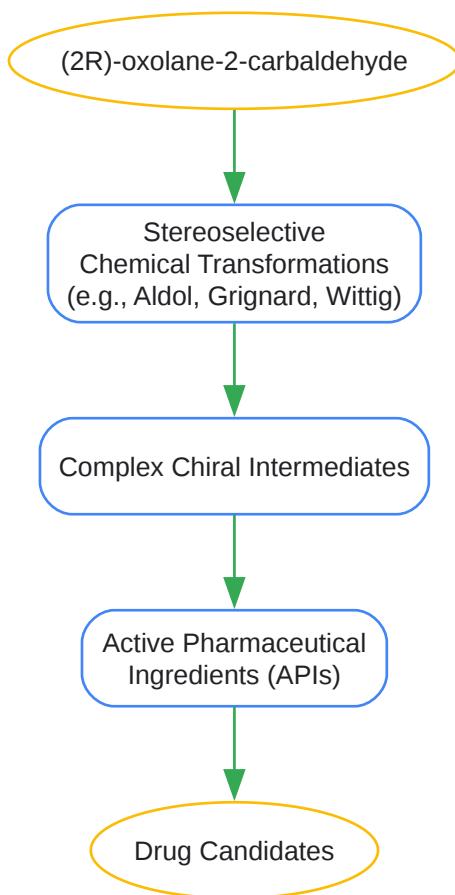
- **Nucleophilic additions:** Grignard reactions and organolithium additions to form secondary alcohols with controlled stereochemistry.
- **Wittig-type reactions:** To introduce carbon-carbon double bonds for chain elongation.
- **Reductive amination:** To synthesize chiral amines.

- Aldol and related condensation reactions: To form new carbon-carbon bonds and introduce further stereocenters.^[2]

The stereocenter at the C2 position of the tetrahydrofuran ring can effectively direct the stereochemical outcome of these subsequent reactions, allowing for the diastereoselective formation of new stereocenters.

While specific signaling pathways directly involving (2R)-oxolane-2-carbaldehyde are not documented, its utility lies in the synthesis of molecules that target various biological pathways. For example, chiral tetrahydrofuran derivatives are key components in the synthesis of certain antiviral and anticancer agents. The ability to construct complex molecular architectures with precise stereochemical control is paramount in modern drug discovery, and (2R)-oxolane-2-carbaldehyde serves as a critical tool in this endeavor.

Logical Relationship of Application in Drug Discovery:



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Caption: Role of (2R)-oxolane-2-carbaldehyde in the drug discovery pipeline.

Conclusion

(2R)-oxolane-2-carbaldehyde is a fundamentally important chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry and the reactivity of its aldehyde group provide a powerful platform for the construction of enantiomerically pure compounds. The synthetic routes to this molecule are well-established, with mild and selective oxidation methods being the preferred choice. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of (2R)-oxolane-2-carbaldehyde is essential for its effective application in the synthesis of novel therapeutic agents. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and innovative medicines.

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